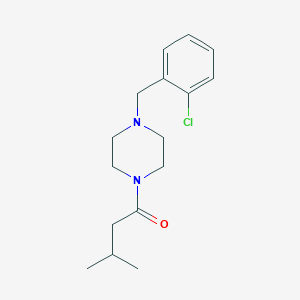![molecular formula C18H16N2O2S B5761897 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as BPT or compound 1. The synthesis of this compound is complex, and its mechanism of action is not yet fully understood. However, recent research has revealed its potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of protein kinases, which are involved in cell growth and division. Additionally, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in the body. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide in lab experiments is its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for drug development. Additionally, it has been shown to have low toxicity in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is a multi-step process that involves the use of several reagents. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzaldehyde. The second step involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with malononitrile to form 3-(4-benzyloxy-3-methoxyphenyl)-2-cyanoacrylic acid. The final step involves the reaction of 3-(4-benzyloxy-3-methoxyphenyl)-2-cyanoacrylic acid with thionyl chloride to form 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide has been the subject of scientific research due to its potential therapeutic applications. Recent studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-oxidant properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. Additionally, it has been shown to reduce inflammation and oxidative stress in the body.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-21-17-10-14(9-15(11-19)18(20)23)7-8-16(17)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H2,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOQCQZGZHRPSY-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=S)N)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)
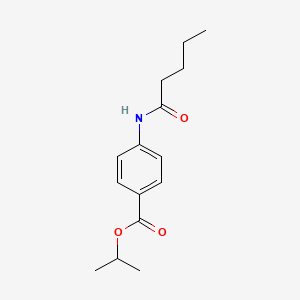
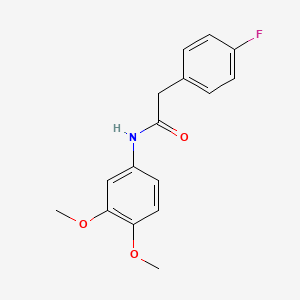
![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)
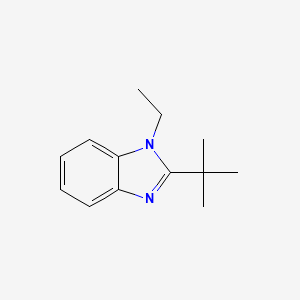
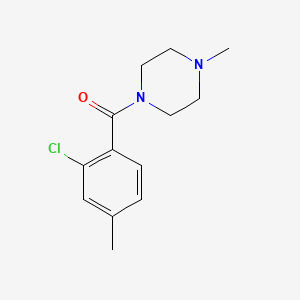
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)
![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
